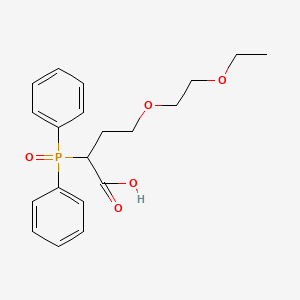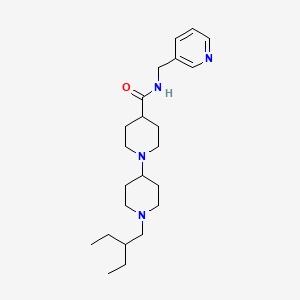
2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoic acid is a chemical compound that has been the subject of scientific research due to its potential biological and medicinal applications. This compound is also known as DEGBA, and it belongs to the class of organophosphates. DEGBA has been found to exhibit a range of biological and physiological effects, which make it a promising candidate for further research.
Mechanism of Action
DEGBA works by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can improve cognitive function and memory. Additionally, DEGBA has been found to have antioxidant properties, which can protect the brain from oxidative damage.
Biochemical and Physiological Effects:
DEGBA has been found to exhibit a range of biological and physiological effects. Studies have shown that DEGBA can improve cognitive function and memory in animal models. Additionally, DEGBA has been found to have antioxidant properties, which can protect the brain from oxidative damage. DEGBA has also been found to exhibit anti-inflammatory properties, which can reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
DEGBA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DEGBA has been extensively studied, and its mechanism of action is well understood. However, one limitation of DEGBA is that it is a toxic compound and must be handled with care.
Future Directions
There are several future directions for research on DEGBA. One area of research is the development of DEGBA-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of DEGBA on the brain and its potential for use in other areas of medicine. Finally, research is needed to develop safer and more effective methods for handling and administering DEGBA.
Synthesis Methods
The synthesis of DEGBA involves the reaction of 2-(diphenylphosphoryl)acetic acid with 2-ethoxyethanol in the presence of a catalyst. This reaction yields DEGBA as the main product. The purity of the compound can be improved by various purification techniques such as recrystallization or column chromatography.
Scientific Research Applications
DEGBA has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that DEGBA can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
properties
IUPAC Name |
2-diphenylphosphoryl-4-(2-ethoxyethoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25O5P/c1-2-24-15-16-25-14-13-19(20(21)22)26(23,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTBBHNJPHIYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCC(C(=O)O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5206224.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5206235.png)
![3-benzyl-1,5,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5206243.png)
![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5206252.png)
![methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5206256.png)
![3-{[(3-acetylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5206261.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5206269.png)


![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5206293.png)

![N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5206315.png)

![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206327.png)